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Compound of Interest

Compound Name: Ravuconazole-d4

Cat. No.: B066598

Introduction

Ravuconazole, also known as BMS-207147 or ER-30346, is a second-generation triazole
antifungal agent characterized by its broad spectrum of activity and extended half-life.[1][2]
Although its development was discontinued in 2007, its oral prodrug, fosravuconazole, has
since been approved in Japan for the treatment of onychomycosis, renewing interest in its
therapeutic potential.[3][4] This technical guide provides an in-depth review of the discovery,
synthesis, mechanism of action, and the preclinical and clinical development history of
ravuconazole, tailored for researchers, scientists, and drug development professionals.

Discovery and Synthesis

Ravuconazole was initially discovered by Eisai Co., Ltd. and subsequently licensed to Bristol-
Myers Squibb (BMS) for development.[5] The synthesis of ravuconazole has been approached
through various methods, with a robust, multikilogram scale process being developed to ensure
safety and efficiency.[6][7] A key process developed by BMS starts from lactate, proceeding
through the formation of an aryl ketone, a Corey-Chaykovsky epoxidation, and a subsequent
triazole-mediated epoxide opening to form the core structure.[5] The final steps involve the
formation of a thioamide and condensation to create the thiazole ring, completing the synthesis
of ravuconazole.[5][8]

Due to ravuconazole's poor water solubility, efforts were focused on developing water-soluble
prodrugs to enable intravenous administration.[9] This led to the synthesis of
phosphonooxymethyl derivatives, such as the di-lysine phosphoester prodrug BMS-379224,
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which is highly soluble and efficiently converts to the active parent compound in vivo.[9]
Another successful prodrug is fosravuconazole L-lysine ethanolate (F-RVCZ), which improves
oral bioavailability and has been clinically developed and approved.[3][5]
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A simplified workflow for the chemical synthesis of ravuconazole.
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Mechanism of Action

Like other azole antifungals, ravuconazole's primary mechanism of action is the inhibition of the
fungal cytochrome P450 enzyme, lanosterol 14a-demethylase (CYP51).[10][11][12] This
enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for
producing ergosterol, the primary sterol in fungal cell membranes.[10][13]

By binding to the heme iron in CYP51, ravuconazole blocks the conversion of lanosterol to
ergosterol.[7] This inhibition leads to a depletion of ergosterol and a simultaneous accumulation
of toxic 14a-methylated sterol precursors in the fungal cell membrane.[10][13] The resulting
altered membrane composition disrupts its integrity and fluidity, impairing the function of
membrane-bound enzymes and ultimately leading to the inhibition of fungal growth (fungistatic
effect) or cell death (fungicidal effect), depending on the fungal species and drug concentration.
[11][14] Ravuconazole exhibits high selectivity for fungal CYP51 over human cytochrome P450
enzymes, which contributes to its favorable safety profile.[10]
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Mechanism of action of ravuconazole via inhibition of the ergosterol biosynthesis pathway.

Preclinical Development
In Vitro Activity

Ravuconazole demonstrates potent, broad-spectrum activity against a wide range of clinically
relevant fungi. It is highly active against most species of Candida, Cryptococcus neoformans,
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and Aspergillus.[5][15] Notably, it retains activity against many fluconazole-resistant isolates,
although elevated MICs have been observed for some resistant strains of Candida glabrata
and Candida tropicalis.[5][16] Its in vitro potency against Aspergillus species is comparable to
that of voriconazole and greater than that of itraconazole and amphotericin B.[5][15] However,
its activity is limited against species of Fusarium, Scedosporium, and Zygomycetes.[4]

Fungal Ravuconazole Ravuconazole
. No. of Isolates Reference
Species MICso (pg/mL) MICso (pg/mL)
Candida albicans 3,923 0.015 0.03 [16]
Candida glabrata 868 0.25 1 [16]
Candida
o 609 0.03 0.06 [16]
parapsilosis
Candida
o 557 0.03 0.06 [16]
tropicalis
Candida krusei 291 0.12 0.25 [16]
Cryptococcus
541 0.12 0.25 [17]
neoformans
Aspergillus
_ 134 0.5 1 [15]
fumigatus
Aspergillus
Perg 59 1 2 [15]
flavus
Aspergillus niger 29 1 2 [15]
Aspergillus
Perg 21 1 2 [15]
terreus

In Vivo Efficacy in Animal Models

The efficacy of ravuconazole has been demonstrated in various animal models of fungal
infections. In murine models of mucosal candidiasis, ravuconazole was effective in reducing
fungal burden and showed dose-responsive improvement.[18] In a rat model of intra-abdominal
abscesses caused by C. albicans, ravuconazole significantly decreased viable cell counts and
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was found to be at least as effective as fluconazole and itraconazole.[19] In an

immunosuppressed rabbit model of invasive aspergillosis, oral ravuconazole eliminated

mortality, cleared Aspergillus antigen from serum, and sterilized tissues, showing efficacy

comparable to amphotericin B.[8][20]

. Fungal Dosing
Animal Model ) Key Outcome Reference
Pathogen Regimen
| A i 30 ma/ka/d 100% survival
mmunosuppress spergillus m a
] PP p. J Sk vs. 0% in [8][20]
ed Rabbit fumigatus (oral)
controls
) Superior to
SCID Mice
) ) 25 mg/kg/day fluconazole; 50%
(Mucosal Candida albicans ) [18]
o (oral) of mice cleared
Candidosis) . .
infection
Significantl
Rat (Intra- ) J y.
) ) ] 10 mg/kg twice decreased viable
abdominal Candida albicans ) [19]
daily (oral) cell counts vs.
Abscess)
untreated
More effective
Murine (Vaginal Candida albicans 20 mg/kg twice than single daily 1]
Candidosis) (FLC-resistant) daily (oral) dose in reducing
fungal load
) AUC/MIC ratio
Neutropenic "
) was the critical
Murine
Candida albicans  Various PK/PD [22]

(Disseminated
Candidosis)

parameter for

efficacy

Clinical Development
Pharmacokinetics

Pharmacokinetic studies have been conducted in several animal species and in humans,

revealing key characteristics of the drug. Ravuconazole exhibits a long terminal half-life, which
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in humans can extend to 115 hours after multiple oral doses.[17] It is highly protein-bound
(approximately 98%).[17] In rabbits, ravuconazole demonstrated linear pharmacokinetics at
lower doses, with non-linear disposition observed at higher doses, suggesting saturable
clearance.[19] The drug achieves substantial tissue concentrations, including in the brain, liver,
lung, and kidney.[19] The critical pharmacodynamic parameter associated with efficacy in a
murine candidiasis model was determined to be the area under the concentration-time curve to
MIC ratio (AUC/MIC).[22]

Protein
. Cmax AUC Lo Referenc
Species Dose Tal2 (h) Binding
(ng/mL) (ng-h/mL)
(%)
10 mg/kg
Rat 1.68 N/A N/A N/A [5]
(oral)
) 10 mg/kg
Rabbit 18.06 55.48 25.13 N/A [19]
(V)
] 30 mg/kg ~1.5 (at
Rabbit N/A ~13 N/A [20]
(oral) 3h)
400
mg/day
Human 6.02 119.12 115 ~98 [17]
(oral, 14
days)
Mouse
(Neutropen  N/A N/A N/A 39-438 95.8 [22]
ic)

Clinical Trials

While the development of ravuconazole itself was halted, its prodrug, fosravuconazole, has
advanced through clinical trials, leading to its approval in Japan for onychomycosis.[3] A pivotal
Phase IlI, multicenter, double-blind, randomized, placebo-controlled study was conducted in
Japan to evaluate the efficacy and safety of fosravuconazole.[3][23]

In this study, 153 patients with toenail onychomycosis were randomized to receive either
fosravuconazole (equivalent to 100 mg of ravuconazole) or a placebo once daily for 12 weeks.
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[3] The primary endpoint was the rate of complete cure, defined as 0% clinical involvement of
the target toenail plus a negative potassium hydroxide (KOH) examination, at week 48.[23] The
results showed a significantly higher complete cure rate in the fosravuconazole group (59.4%)
compared to the placebo group (5.8%).[3][23] The mycological cure rate (negative KOH) was
also significantly higher at 82.0% for the treatment group versus 20.0% for placebo.[3] The
treatment was well-tolerated, with most adverse drug reactions being mild to moderate in

severity.[23]
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Workflow of the Phase Il clinical trial of fosravuconazole for onychomycosis.
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Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing
(CLSI Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) document M27
for yeasts.[24]

Inoculum Preparation: Fungal isolates are grown on Sabouraud dextrose agar for 24-48
hours. Colonies are suspended in sterile saline, and the turbidity is adjusted with a
spectrophotometer to match a 0.5 McFarland standard, resulting in a stock suspension. This
suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration
of 0.5 x 103 to 2.5 x 103 CFU/mL.

Drug Dilution: Ravuconazole is serially diluted in RPMI 1640 medium in 96-well microtiter
plates to achieve a range of final concentrations (e.g., 0.008 to 8 ug/mL).[24]

Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension.
The plates are incubated at 35°C for 24 to 48 hours.[24]

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest
drug concentration that causes a significant inhibition of growth (typically 250% reduction)
compared to the growth in the drug-free control well. Readings are performed visually or with
a plate reader.

Protocol 2: Animal Model of Invasive Aspergillosis
(Immunosuppressed Rabbit)

This protocol is a generalized representation of methods used in efficacy studies.[20]
e Animals: New Zealand White rabbits are used.

e Immunosuppression: Rabbits are rendered neutropenic through the administration of
cyclophosphamide (e.g., 200 mg/kg intraperitoneally) several days before infection.[19]
Corticosteroids may also be administered to maintain immunosuppression.
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« Infection: Animals are challenged intravenously with a lethal or sublethal inoculum of
Aspergillus fumigatus conidia (e.g., 10> or 10% CFU).

o Treatment: Oral therapy with ravuconazole (e.g., prepared in a vehicle of ethanol,
polysorbate 80, and polyethylene glycol 400) is initiated 24 hours post-challenge and
continued daily for a specified duration (e.g., 6-12 days). Control groups include untreated
animals and those receiving a comparator drug like amphotericin B.

o Endpoints: Efficacy is assessed based on survival over the study period, clearance of serum
galactomannan (an Aspergillus antigen), and quantitative culture of tissues (liver, lung,
kidney, brain) at the end of the study to determine the fungal burden.

Protocol 3: Pharmacokinetic Analysis (HPLC Method)

This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for
quantifying ravuconazole in plasma.[13]

o Sample Preparation: Plasma samples are prepared using liquid-liquid extraction or solid-
phase extraction. For example, a protein precipitation step might be followed by extraction
with an organic solvent. An internal standard is added to each sample before extraction.

o Chromatographic System: An HPLC system equipped with a UV detector is used.

e Column: A reverse-phase C18 column (e.g., Sunfire C18, 250 mm x 4.6 mm, 5 ym) is
typically employed.[13]

» Mobile Phase: An isocratic mobile phase, such as a mixture of acetonitrile and water (e.g.,
80:20 v/v), is run at a constant flow rate (e.g., 1.0 mL/min).[13]

» Detection: The UV detector is set to a wavelength where ravuconazole has significant
absorbance (e.g., 287 nm).[13]

» Quantification: A calibration curve is generated using standards of known ravuconazole
concentrations. The concentration in unknown samples is determined by comparing the peak
area ratio of ravuconazole to the internal standard against the calibration curve. The method
is validated for linearity, accuracy, precision, and selectivity.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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